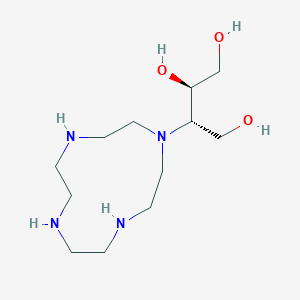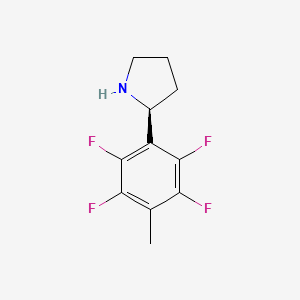
(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine is a chiral organic compound characterized by the presence of a pyrrolidine ring attached to a tetrafluoromethylphenyl group. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluoro-4-methylbenzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde group of 2,3,5,6-tetrafluoro-4-methylbenzaldehyde reacts with pyrrolidine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the aromatic system.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-(2,3,5,6-Tetrafluoro-4-methylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The (S)-configuration of (S)-2-(2,3,5,6-Tetrafluoro-4-methylphenyl)pyrrolidine imparts unique stereochemical properties that can influence its reactivity, binding interactions, and overall biological activity. The presence of multiple fluorine atoms also enhances its chemical stability and lipophilicity, making it distinct from non-fluorinated analogs.
Eigenschaften
Molekularformel |
C11H11F4N |
|---|---|
Molekulargewicht |
233.20 g/mol |
IUPAC-Name |
(2S)-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c1-5-8(12)10(14)7(11(15)9(5)13)6-3-2-4-16-6/h6,16H,2-4H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
CLSXCNQEFIXDMY-LURJTMIESA-N |
Isomerische SMILES |
CC1=C(C(=C(C(=C1F)F)[C@@H]2CCCN2)F)F |
Kanonische SMILES |
CC1=C(C(=C(C(=C1F)F)C2CCCN2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
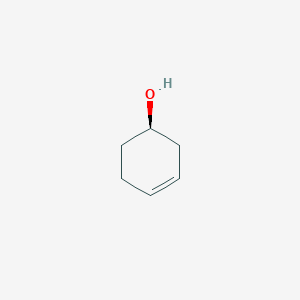
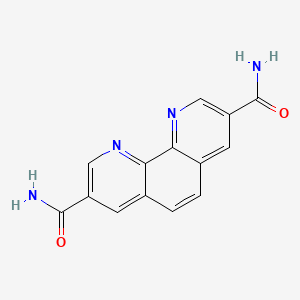
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)


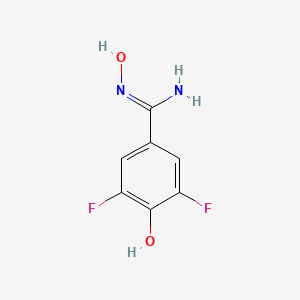

![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)


![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)
